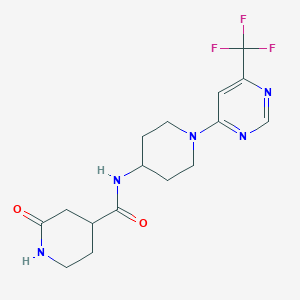

![molecular formula C11H8N4O B2375507 4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1060943-83-0](/img/structure/B2375507.png)

4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

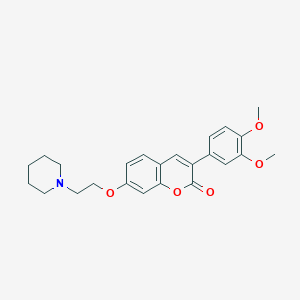

4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine, also known as PPOP, is a heterocyclic compound with potential applications in scientific research. It is a pyridine derivative that contains an oxadiazole and pyrrole moiety in its structure. PPOP has attracted attention due to its unique chemical properties and potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Biological Activity Prediction

- A study on polycyclic systems containing 1,2,4-oxadiazole rings, including derivatives like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, highlights the synthesis process and prediction of biological activities. These compounds have been synthesized using a one-pot condensation method and analyzed for their potential biological activity using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Antimycobacterial Activities

- Synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include structures with piperidine or pyrrolidine rings, has been shown to exhibit significant antimicrobial activity. A detailed structure-activity relationship study was performed for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

- Research on 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives has demonstrated promising in vitro antimycobacterial activity against various Mycobacterium tuberculosis strains, including drug-sensitive and -resistant strains. Certain compounds in this class showed markedly higher activity compared to conventional drugs like isoniazid, streptomycin, and ethambutol (Navarrete-Vázquez et al., 2007).

Synthesis and Characterization for Various Applications

- The synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been carried out. These compounds have been synthesized using various cyclization methods and analyzed using spectral and analytical data for potential applications (El‐Sayed et al., 2008).

Anticancer and Antitumor Activities

- A study on the synthesis and bioactivity of pyridine-containing 1,3,4-oxadiazole derivatives showed that these compounds, though lacking fungicidal activity, possessed satisfactory growth inhibition against certain plants and exhibited symptoms of phototoxicity (Zhi, 2004).

- Research on novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties has been conducted, focusing on their antitumor activity. The study includes the synthesis of these compounds and their evaluation against a panel of cell lines, revealing significant anticancer potential (Maftei et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

Some synthesized molecules with similar structures have shown appreciable action against dhfr and enoyl acp reductase enzymes . These enzymes play crucial roles in the folate pathway and fatty acid synthesis, respectively, which are essential for cell growth and replication.

Biochemical Pathways

For instance, inhibition of DHFR and enoyl ACP reductase enzymes can disrupt the folate pathway and fatty acid synthesis, respectively . These disruptions can lead to the inhibition of cell growth and replication, which may explain the compound’s potential antimicrobial and antitumor activities.

Result of Action

Based on its potential inhibition of dhfr and enoyl acp reductase enzymes, it can be inferred that the compound may inhibit cell growth and replication, potentially leading to antimicrobial and antitumor effects .

properties

IUPAC Name |

3-pyridin-4-yl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNSNWNDROJELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)

![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)

![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)

![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)

![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)

![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2375444.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375447.png)